molecular formula C19H24N4O6S B2718070 Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate CAS No. 868228-31-3

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate

Cat. No.: B2718070
CAS No.: 868228-31-3
M. Wt: 436.48
InChI Key: KKPDZSCCTNYEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C19H24N4O6S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil have been synthesized for potential antitumor activity. One such derivative demonstrated inhibitory effects against liver cancer BEL-7402, highlighting the importance of structural modifications for enhancing anticancer properties. This suggests that derivatives like Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate could be explored for similar applications (Xiong et al., 2009).

Polymer Synthesis

Novel aromatic polyimides have been synthesized for applications requiring materials with high thermal stability and solubility in organic solvents. These polymers, developed through reactions involving diamines and dianhydrides, demonstrate the potential of utilizing complex organic molecules for high-performance material synthesis (Butt et al., 2005).

Enzymatic Activity Enhancement

Compounds synthesized from pyrazolopyrimidinyl keto-esters showed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose. This research indicates the potential of such compounds to act as enzyme activators or inhibitors, providing a pathway for the development of biochemical tools or therapeutics (Abd et al., 2008).

Drug Formulation and Design

The compound has also been implicated in the development of drug formulations. Studies like the synthesis of ethyl 3-{[2-({4-[(Z)-amino(hexyloxycarbonylimino)methyl]anilino}methyl)-1-methylbenzimidazole-5-carbonyl]pyridin-2-ylamino}propanoate tetrahydrate demonstrate the intricate chemical engineering involved in creating effective pharmaceutical compounds (Liu et al., 2012).

Microwave-Mediated Synthesis

The use of microwave irradiation for the synthesis of highly functionalized novel tetrahydropyrimidines showcases the evolving methodologies in organic synthesis. This method provides a faster, more efficient route for creating complex molecules, potentially including this compound derivatives (Harikrishnan et al., 2013).

Properties

IUPAC Name

ethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-5-13(18(26)29-6-2)30-19-22-15(20)14(17(25)23-19)21-16(24)10-7-8-11(27-3)12(9-10)28-4/h7-9,13H,5-6H2,1-4H3,(H,21,24)(H3,20,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPDZSCCTNYEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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